molecular formula C13H9NO4 B6382486 4-(2-Formylphenyl)-2-nitrophenol, 95% CAS No. 1261922-75-1

4-(2-Formylphenyl)-2-nitrophenol, 95%

Cat. No. B6382486
CAS RN: 1261922-75-1
M. Wt: 243.21 g/mol
InChI Key: VAOPEMGNEXKUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Formylphenyl)-2-nitrophenol, 95% (4-F2NP) is a nitrophenol compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a biochemical probe, and as a fluorescent dye. 4-F2NP has been studied extensively in the field of organic chemistry and has been found to have a number of useful properties.

Scientific Research Applications

4-(2-Formylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a biochemical probe, and as a fluorescent dye. It is also used in the study of enzyme kinetics, as a substrate for enzyme-catalyzed reactions, and as a fluorescent label for proteins and nucleic acids. 4-(2-Formylphenyl)-2-nitrophenol, 95% is also used in the study of the structure and function of biological macromolecules, such as proteins and DNA.

Mechanism of Action

4-(2-Formylphenyl)-2-nitrophenol, 95% is a nitrophenol compound that has a number of useful properties. The nitro group in the molecule is electron-withdrawing, which makes the molecule more polar and more reactive than other phenols. This makes 4-(2-Formylphenyl)-2-nitrophenol, 95% a useful reagent for organic synthesis. The nitro group also makes 4-(2-Formylphenyl)-2-nitrophenol, 95% a good fluorescent dye, as it absorbs light in the visible range and emits light in the near-infrared range.
Biochemical and Physiological Effects
4-(2-Formylphenyl)-2-nitrophenol, 95% has been studied extensively for its biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, monoamine oxidases, and phospholipases. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, 4-(2-Formylphenyl)-2-nitrophenol, 95% has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-(2-Formylphenyl)-2-nitrophenol, 95% is a useful reagent for organic synthesis and has a number of advantages for laboratory experiments. It is relatively inexpensive and readily available. In addition, it is a highly reactive compound and can be used in a variety of reactions. However, it is also important to note that 4-(2-Formylphenyl)-2-nitrophenol, 95% is a strong oxidizing agent and can be toxic if not handled properly.

Future Directions

There are a number of possible future directions for research on 4-(2-Formylphenyl)-2-nitrophenol, 95%. One possible direction is to explore its potential as an antioxidant and anti-inflammatory agent. Another possible direction is to investigate its use as a fluorescent probe for the study of proteins and nucleic acids. It could also be studied for its potential as an inhibitor of enzymes involved in drug metabolism. Finally, it could be studied for its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

4-(2-Formylphenyl)-2-nitrophenol, 95% can be synthesized from the reaction of 2-formylphenol and nitric acid. The reaction proceeds through the nitration of the phenol, followed by a dehydration step to form the nitrophenol. The product is then purified by recrystallization or column chromatography. The yield of the reaction can be improved by using a catalytic amount of sulfuric acid. The purity of the product can be further improved by recrystallization.

properties

IUPAC Name

2-(4-hydroxy-3-nitrophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-8-10-3-1-2-4-11(10)9-5-6-13(16)12(7-9)14(17)18/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOPEMGNEXKUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686225
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261922-75-1
Record name [1,1′-Biphenyl]-2-carboxaldehyde, 4′-hydroxy-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261922-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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